Azatadine

Descripción general

Descripción

La azatadina es un antihistamínico y anticolinérgico de primera generación que fue sintetizado en 1963 por Schering-Plough, una antigua compañía farmacéutica estadounidense . Se utiliza principalmente para tratar los síntomas de las alergias, como los estornudos, la secreción nasal y el picor . La azatadina funciona bloqueando los efectos de la histamina, una sustancia química natural del cuerpo que causa los síntomas alérgicos .

Métodos De Preparación

La azatadina puede sintetizarse mediante diversos métodos. Esta reacción es eficiente para sintetizar azetidinas funcionalizadas, aunque tiene algunos desafíos inherentes . Los métodos de producción industrial de la azatadina suelen implicar la optimización de las condiciones de reacción para conseguir altos rendimientos y pureza.

Análisis de las reacciones químicas

La azatadina sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: La azatadina puede oxidarse en condiciones específicas para formar diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la azatadina en diferentes formas reducidas.

Sustitución: La azatadina puede sufrir reacciones de sustitución en las que un grupo funcional es sustituido por otro.

Los reactivos y las condiciones más comunes que se utilizan en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen .

Análisis De Reacciones Químicas

Azatadine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Clinical Applications

Allergic Rhinitis Treatment

Azatadine is primarily used in managing allergic rhinitis, where it has demonstrated significant efficacy. A double-blind crossover study involving twenty patients with perennial allergic rhinitis showed that this compound maleate at a dosage of 4 mg daily resulted in notable improvements in clinical symptoms. Sixteen patients reported symptom relief, and skin test weals for histamine provocation diminished significantly post-treatment .

Table 1: Efficacy of this compound in Allergic Rhinitis

| Study Reference | Dosage (mg/day) | Patient Count | Improvement (%) | Side Effects |

|---|---|---|---|---|

| 4 | 20 | 80 | Sedation | |

| 4 (nasal instillation) | 8 | Significant reduction in sneezes | None noted |

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported. Common adverse effects include drowsiness, dizziness, and gastrointestinal disturbances such as dry mouth and constipation. In clinical trials, eight subjects experienced sedation attributed to this compound maleate .

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Drowsiness | ~40 |

| Dizziness | ~15 |

| Dry Mouth | ~10 |

| Constipation | ~5 |

Comparative Studies

Table 3: Comparison of this compound and Loratadine

| Medication | Nasal Symptom Improvement (%) | Non-Nasal Symptom Improvement (%) |

|---|---|---|

| This compound | 60 | 58 |

| Loratadine | 75 | 82 |

Case Studies

A notable case study involved eight individuals undergoing nasal challenges with allergens after pretreatment with this compound. The results were promising, showing a significant reduction in sneezing and histamine levels compared to placebo . This aligns with findings from other studies suggesting this compound's effectiveness in real-world settings.

Mecanismo De Acción

La azatadina ejerce sus efectos compitiendo con la histamina por los sitios de los receptores H1 de la histamina en las células efectoras . Al bloquear estos receptores, la azatadina reduce la intensidad de las reacciones alérgicas y las respuestas de lesión tisular que implican la liberación de histamina . Este mecanismo ayuda a aliviar los síntomas como la congestión, el edema de la mucosa y la irritación .

Comparación Con Compuestos Similares

La azatadina es similar a otros antihistamínicos de primera generación, como la ciproheptadina, la clorpromazina y la trifluoperazina . a diferencia de estos fármacos, la azatadina no se utiliza clínicamente como antipsicótico . La azatadina ha sido superada por los antihistamínicos de segunda generación como la loratadina y la desloratadina, que tienen mejores perfiles de seguridad y menos efectos secundarios .

Los compuestos similares incluyen:

- Ciproheptadina

- Clorpromazina

- Trifluoperazina

- Loratadina

- Desloratadina

La singularidad de la azatadina reside en su estructura química específica y en su importancia histórica como uno de los primeros antihistamínicos desarrollados .

Actividad Biológica

Azatadine is a tricyclic antihistamine primarily used in the treatment of allergic conditions such as perennial and seasonal allergic rhinitis. Its biological activity is characterized by its ability to inhibit histamine release from mast cells, thereby mitigating allergic responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on symptoms, and relevant pharmacological properties.

This compound functions as an H1 receptor antagonist, competing with histamine for binding sites on effector cells. This action reduces the pharmacological effects of histamine, which is responsible for various allergic reactions and tissue injury responses. The compound's dual mechanism also includes antiserotonin activity, which may contribute to its overall efficacy in treating allergies .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits the release of histamine and leukotriene C4 from human mast cells. In vitro experiments showed that this compound could reduce the release of these mediators by 45% and 85%, respectively, following stimulation with anti-IgE antibodies . This inhibition suggests that this compound may effectively control allergic reactions at the cellular level.

In Vivo Studies

In clinical trials, this compound was administered nasally to individuals with allergies. The results indicated a significant reduction in sneezing and other allergy symptoms following antigen exposure. Specifically, this compound pretreatment led to a notable decrease in histamine levels and related enzymes in nasal secretions compared to placebo .

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in managing allergy symptoms:

- Study 1 : A randomized controlled trial involving patients with ragweed-induced seasonal rhinitis showed that this compound significantly improved clinical scores related to sneezing, nasal congestion, and rhinorrhea compared to placebo (p < 0.01) .

- Study 2 : In a double-blind study comparing this compound with other antihistamines, it was found that this compound did not impair psychomotor function at standard doses (2 mg and 4 mg), although some impairment was noted at higher doses (8 mg) .

Pharmacokinetics

This compound is well absorbed after oral administration, with hepatic metabolism being the primary route of biotransformation. The pharmacokinetic profile indicates a rapid onset of action, contributing to its effectiveness in acute allergic responses .

Adverse Effects

While generally well-tolerated, this compound may cause transient drowsiness as a side effect. However, significant sedation or impairment has not been commonly reported at therapeutic doses .

Summary of Key Findings

Propiedades

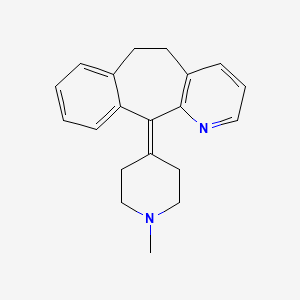

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBMTIQKRHYNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3978-86-7 (maleate) | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022636 | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble, 1.13e-01 g/L | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Antihistamines such as azatadine appear to compete with histamine for histamine H1- receptor sites on effector cells. The antihistamines antagonize those pharmacological effects of histamine which are mediated through activation of H1- receptor sites and thereby reduce the intensity of allergic reactions and tissue injury response involving histamine release. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3964-81-6 | |

| Record name | Azatadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azatadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azatadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Azatadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152-154 | |

| Record name | Azatadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.